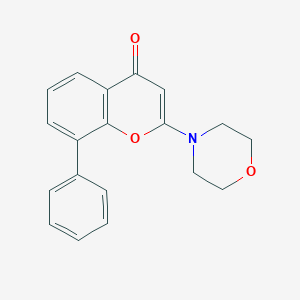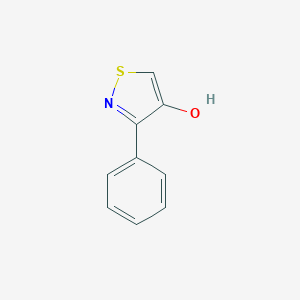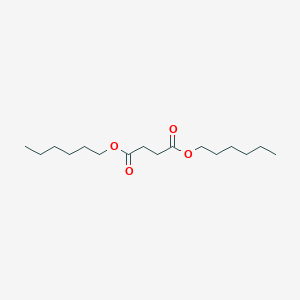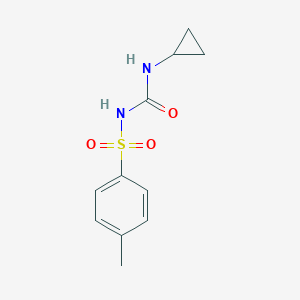
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is a compound that can be categorized within the family of sulfonylureas. These compounds are known for their various applications, including their role as inhibitors in certain biological processes. The specific structure of this compound, featuring a cyclopropyl group and a 4-methylphenylsulfonyl moiety attached to a urea backbone, suggests potential for unique interactions and activities within biological systems.
Synthesis Analysis
The synthesis of ureas, such as 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, can be achieved through methods like the Lossen rearrangement. The paper titled "Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement" describes a single-pot synthesis of ureas from carboxylic acids. This method involves the intermediate formation of hydroxamic acids, which then undergo rearrangement to isocyanates, and finally react with amines to yield the desired urea. The process is noted for its good yields and lack of racemization under mild conditions. Although the paper does not directly discuss the synthesis of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, the methodology could potentially be applied to its synthesis.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, they do provide insights into the structural aspects of related sulfonylureas. For instance, the paper "Structures du cyclohexyl-1 [(cycloheptylamino-4 pyridyl-3)sulfonyl]-3 urea et de l'hydrogénonitrate du cyclohexyl-1 [(cyclooctylamino-4 pyridyl-3)sulfonyl]-3 urea" details the crystal structures of similar compounds. These structures exhibit intramolecular hydrogen bonding and geometrical parameters that suggest proton transfer within the molecule. Such information can be extrapolated to hypothesize about the molecular structure of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, which may also feature intramolecular hydrogen bonds and specific conformational characteristics.
Chemical Reactions Analysis
The chemical reactivity of sulfonylureas, including 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea, can be inferred from the synthesis methods and the known reactivity of similar compounds. The Lossen rearrangement described in indicates that sulfonylureas can be formed through reactions involving isocyanates and amines. The presence of the sulfonyl group and the urea moiety in the molecule suggests that it could participate in further chemical reactions, such as with nucleophiles, due to the electrophilic nature of the sulfonyl group and the potential for hydrogen bonding through the urea.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea can be predicted based on the properties of structurally related compounds. The crystallographic data provided in for similar sulfonylureas indicate that these compounds can exhibit solid-state properties such as specific crystal systems, hydrogen bonding patterns, and molecular conformations. These properties are crucial for understanding the compound's behavior in different environments, its solubility, and its potential interactions with biological targets. The lipophilicity and polarity of the compound can also be estimated based on the nature of the substituents attached to the urea core, which in turn can influence its pharmacokinetic properties and metabolic stability.
安全和危害
属性
IUPAC Name |
1-cyclopropyl-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8-2-6-10(7-3-8)17(15,16)13-11(14)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYPGUMLOXGEJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907086 |
Source


|
| Record name | N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea | |
CAS RN |
1021-39-2 |
Source


|
| Record name | NSC41175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

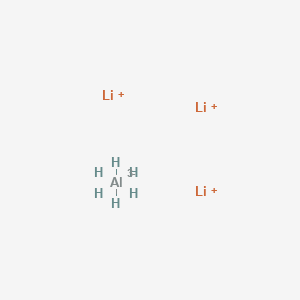
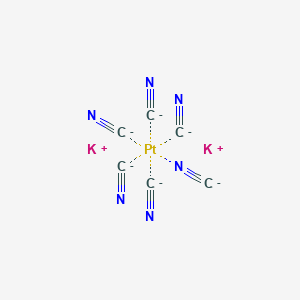
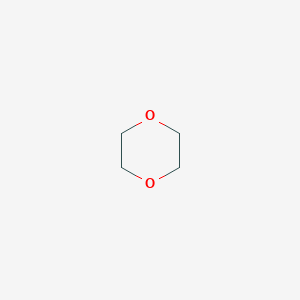
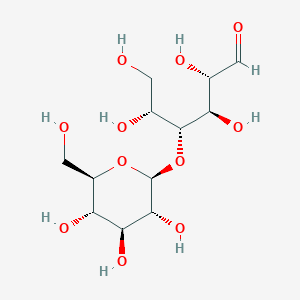


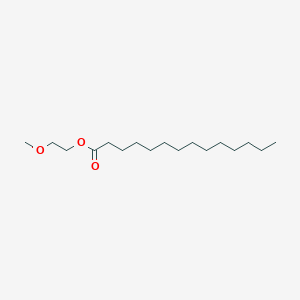
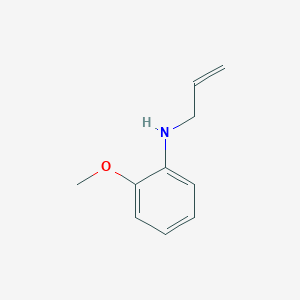
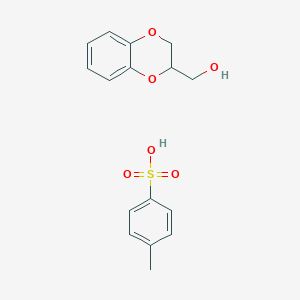
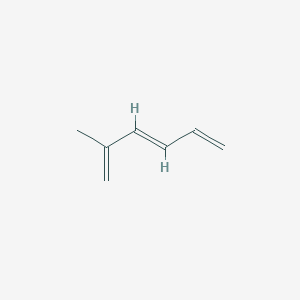
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
